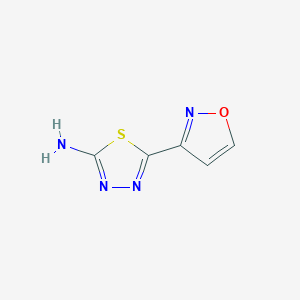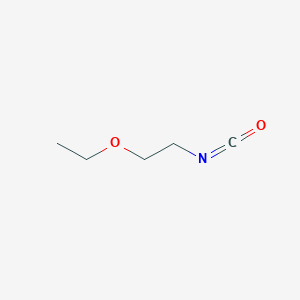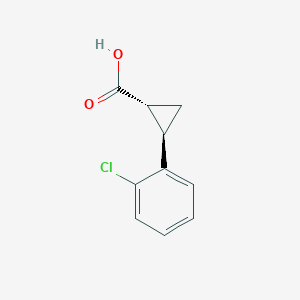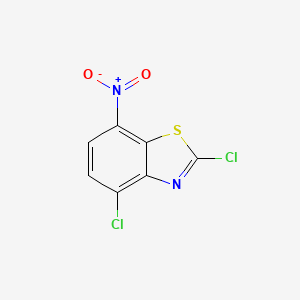
2,5-dibromothiophene-3-sulfonyl Chloride
Overview
Description
2,5-dibromothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C4HBr2ClO2S2 and a molecular weight of 340.441 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The 2 and 5 positions of the ring are substituted with bromine atoms, and the 3 position is substituted with a sulfonyl chloride group .Mechanism of Action
The mechanism of action of 2,5-dibromothiophene-3-sulfonyl Chloride is not fully understood. However, it has been proposed that this compound acts by disrupting the function of certain enzymes, such as DNA polymerase and reverse transcriptase. This disruption leads to the inhibition of DNA replication and viral replication, making it a potential candidate for antiviral and anticancer drug development.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. For example, this compound has been found to induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal strains, and reduce the replication of certain viruses. Furthermore, this compound has been shown to have low toxicity in animal studies, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,5-dibromothiophene-3-sulfonyl Chloride in lab experiments is its high yield and purity. This compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, this compound has a wide range of potential applications, making it a versatile compound for research purposes.
However, there are also some limitations to using this compound in lab experiments. For example, this compound is highly reactive and can be difficult to handle. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 2,5-dibromothiophene-3-sulfonyl Chloride. One potential avenue is the development of this compound as a drug candidate for antiviral and anticancer therapies. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential applications in enzyme inhibition studies. Finally, this compound could be used as a building block for the synthesis of new organic compounds with unique properties and potential applications.
Conclusion:
In conclusion, this compound is a versatile compound with a range of potential applications in organic synthesis and drug development. This compound has been extensively studied for its biological activities, including antimicrobial, antiviral, and anticancer properties. While there are some limitations to using this compound in lab experiments, its high yield and purity make it a promising candidate for further research. Overall, the future directions for research on this compound are numerous, and this compound has the potential to make significant contributions to the field of organic chemistry and drug development.
Scientific Research Applications
2,5-dibromothiophene-3-sulfonyl Chloride has been extensively studied for its biological activities. It has been found to have antimicrobial, antiviral, and anticancer properties. This compound has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies. Furthermore, this compound has been used as a building block for the synthesis of various organic compounds, such as thiophene-based polymers.
Safety and Hazards
properties
IUPAC Name |
2,5-dibromothiophene-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2ClO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEZMVJAZXKXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)Cl)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2ClO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406956 | |
| Record name | 2,5-dibromothiophene-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70374-40-2 | |
| Record name | 2,5-Dibromo-3-thiophenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70374-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-dibromothiophene-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B3386081.png)











![1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B3386156.png)
